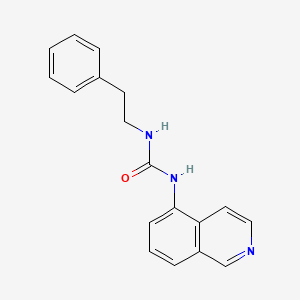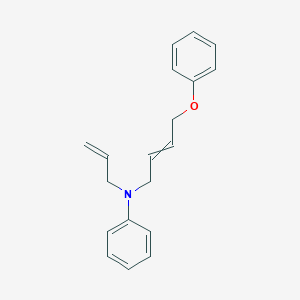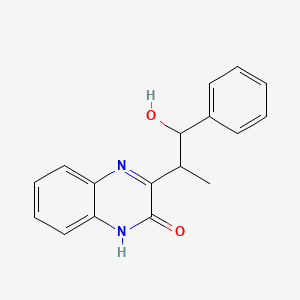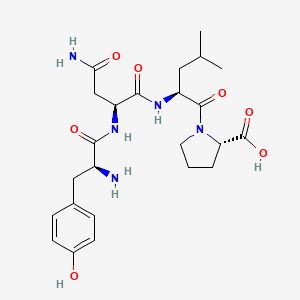
1-Isoquinolin-5-yl-3-phenethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolin-5-yl-3-phenethyl-urea is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 1-Isoquinolin-5-yl-3-phenethyl-urea can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with phenethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, reducing the need for hazardous reagents and minimizing waste .
Chemical Reactions Analysis
1-Isoquinolin-5-yl-3-phenethyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxide derivatives, while reduction reactions produce reduced isoquinoline compounds .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives, including 1-Isoquinolin-5-yl-3-phenethyl-urea, have shown promise in biological studies due to their ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isoquinolin-5-yl-3-phenethyl-urea involves its interaction with specific molecular targets. This compound has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor. By blocking the activation of TRPV1 receptors, it can modulate pain perception and inflammatory responses . The molecular pathways involved in this mechanism include the inhibition of calcium influx and the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
1-Isoquinolin-5-yl-3-phenethyl-urea can be compared with other similar compounds, such as:
A-425619: This compound is a potent and selective TRPV1 antagonist, similar to this compound.
Capsazepine: Another TRPV1 antagonist, capsazepine, has a different chemical structure but similar pharmacological effects.
AMG9810: This compound is also a TRPV1 antagonist with a distinct chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which allows for selective interaction with TRPV1 receptors and other molecular targets. Its distinct properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
648420-29-5 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-14-5-2-1-3-6-14)21-17-8-4-7-15-13-19-11-10-16(15)17/h1-8,10-11,13H,9,12H2,(H2,20,21,22) |
InChI Key |
XUHBZKHRZZSENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)

![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
